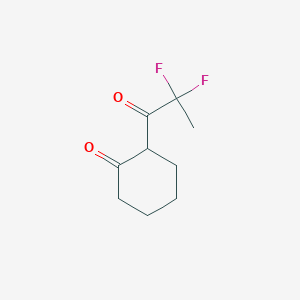

2-(2,2-Difluoropropanoyl)cyclohexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12F2O2 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-(2,2-difluoropropanoyl)cyclohexan-1-one |

InChI |

InChI=1S/C9H12F2O2/c1-9(10,11)8(13)6-4-2-3-5-7(6)12/h6H,2-5H2,1H3 |

InChI Key |

ARWWGUFZTCDIKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1CCCCC1=O)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,2 Difluoropropanoyl Cyclohexan 1 One

Strategies for Carbon-Carbon Bond Formation Incorporating the 2,2-Difluoropropanoyl Moiety

Claisen Condensation and Related Carbonyl Functionalization Approaches for β-Diketones

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters and β-diketones, involving the C-C bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 2-(2,2-difluoropropanoyl)cyclohexan-1-one, a "crossed" Claisen condensation represents a viable pathway. youtube.com This would involve the reaction between a cyclohexanone (B45756) derivative (acting as the enolate precursor) and an ester of 2,2-difluoropropanoic acid, such as ethyl 2,2-difluoropropanoate.

The general mechanism proceeds via the deprotonation of an α-carbon of the ketone by a strong base (e.g., sodium ethoxide, sodium hydride, or lithium diisopropylamide) to form a nucleophilic enolate. wikipedia.orgmdpi.comresearchgate.netlibretexts.org This enolate then attacks the electrophilic carbonyl carbon of the fluorinated ester. The subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate yields the target β-diketone. libretexts.org A stoichiometric amount of base is typically required, as the final deprotonation of the resulting β-diketone, which is more acidic than the starting materials, drives the reaction to completion. wikipedia.orglibretexts.org

The efficiency of Claisen-type condensations for preparing fluorinated β-diketones can be influenced by the choice of base and solvent. researchgate.netnih.gov For instance, sodium hydride or sodium alkoxides are commonly used condensing agents. researchgate.net While effective, these conditions can be sensitive to the presence of base-labile functional groups. mdpi.com

Table 1: Common Reagents in Claisen Condensation for β-Diketone Synthesis

| Component | Example Reagents | Role |

|---|---|---|

| Ketone/Ester Enolate Precursor | Cyclohexanone, Ethyl Acetate | Provides the nucleophilic α-carbon |

| Electrophilic Ester | Ethyl 2,2-difluoropropanoate | Carbonyl component attacked by the enolate |

| Base | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH), Lithium Diisopropylamide (LDA) | Deprotonates the α-carbon to form the enolate |

Alkylation and Acylation Strategies on Cyclohexanone Derivatives

Direct acylation of a pre-formed cyclohexanone enolate offers a more targeted approach to the target molecule. This strategy separates the enolate formation and C-C bond formation steps. First, a specific enolate of cyclohexanone is generated under controlled conditions. The regioselectivity of deprotonation can be a challenge in substituted cyclohexanones, but for the parent compound, this is not an issue. ubc.ca

Once the enolate (typically a lithium enolate, formed using a strong, non-nucleophilic base like LDA) is generated, it is treated with a suitable electrophilic 2,2-difluoropropanoyl source. ubc.ca Examples of such acylating agents include 2,2-difluoropropanoyl chloride or other activated carboxylic acid derivatives. This C-acylation reaction directly furnishes the desired β-diketone skeleton. A one-pot synthesis of 2-perfluoroalkanoylcyclohexane-1,3-diones has been reported using N-perfluoroacylimidazole as the acylating agent, highlighting an effective method for acylating cyclic diones. researchgate.net

The stereochemical outcome of alkylating or acylating cyclohexanone enolates is often kinetically controlled, with the electrophile typically approaching from the axial direction to avoid steric hindrance, leading to a chair-like transition state. ubc.ca

Advanced Coupling Reactions for Fluorinated Synthons

Modern synthetic chemistry offers advanced coupling reactions that can serve as alternatives to traditional condensation methods. While specific examples for this compound are not extensively documented, methodologies for synthesizing fluorinated ketones can be adapted. For instance, transition-metal-free coupling of esters with geminal bis(boron) compounds can generate an α,α-bis(enolate) equivalent, which can then be trapped with electrophiles. organic-chemistry.org

Another potential route involves the cross-coupling of silyl (B83357) enol ethers of cyclohexanone with a 2,2-difluoropropanoyl halide, potentially catalyzed by a transition metal. One-pot reactions of silyl enolates with perfluoroalkyl iodides in the presence of sodium dithionite (B78146) have been shown to produce fluorinated β-diketones in high yields after hydrolysis. researchgate.net These methods can offer milder reaction conditions and greater functional group tolerance compared to traditional base-mediated condensations.

Introduction of Fluorine Atoms in the Propanoyl Chain

An alternative synthetic strategy involves first constructing the non-fluorinated β-diketone, 2-propanoylcyclohexan-1-one, followed by the introduction of the two fluorine atoms at the α-position of the propanoyl side chain. This approach leverages the reactivity of the activated methylene (B1212753) group situated between the two carbonyls.

Electrophilic Fluorination Methodologies (e.g., using Selectfluor®)

Electrophilic fluorination is a common and effective method for synthesizing α-fluoro carbonyl compounds. wikipedia.org This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). acsgcipr.orgyoutube.com Among the most widely used and versatile N-F reagents is Selectfluor® (F-TEDA-BF4). wikipedia.orgrsc.orgsapub.orgorganic-chemistry.org

The reaction involves the enol or enolate form of the β-diketone attacking the electrophilic fluorine atom of the reagent. sapub.org For the synthesis of this compound, the starting material would be 2-propanoylcyclohexan-1-one. The acidic proton on the carbon between the two carbonyls is readily removed, or the enol form is present in equilibrium, providing the necessary nucleophile to react with Selectfluor®. By adjusting the stoichiometry of the fluorinating agent, both mono- and difluorination of 1,3-dicarbonyl compounds can be achieved with high selectivity and in very good yields. organic-chemistry.org The reaction is often carried out in solvents like acetonitrile (B52724) at temperatures ranging from room temperature to reflux. sapub.org

Table 2: Representative Electrophilic Fluorination of 1,3-Dicarbonyls with Selectfluor®

| Substrate Type | Fluorinating Agent | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Cyclic 1,3-Diketone | Selectfluor® | α-Monofluoro-1,3-diketone | 50-55% | sapub.org |

The mechanism is believed to proceed via an SN2 or single-electron transfer (SET) pathway, although the exact nature remains a subject of study. wikipedia.orgnih.gov The reactivity can be influenced by both steric and electronic effects of the substrate. sapub.org

Nucleophilic Fluorination and Fluoroalkylation Reagents and Reactions

Nucleophilic fluorination provides a complementary approach where fluorine is introduced as a nucleophile (F-). tcichemicals.com This strategy would require a substrate with a suitable leaving group, such as 2-(2,2-dichloropropanoyl)cyclohexan-1-one or the corresponding dibromo- or ditosyl-analogue. The leaving groups would then be displaced by a nucleophilic fluoride (B91410) source.

Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in combination with phase-transfer catalysts or in polar aprotic solvents to enhance the fluoride's solubility and nucleophilicity. ucla.eduorganic-chemistry.org Other powerful reagents include diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which are typically used to convert alcohols to alkyl fluorides or ketones to gem-difluorides. sci-hub.se While these are potent, their application to replace existing halogens with fluorine is also established. A copper-catalyzed H-F insertion into α-diazocarbonyl compounds using KF has also been developed, offering a mild route to α-fluorocarbonyl compounds that is adaptable for radiolabeling. princeton.edu

Fluoroalkylation reagents can also be employed to introduce a difluorinated carbon unit directly. However, these methods are more commonly used for building blocks rather than the direct conversion of a pre-existing β-diketone.

Radical and Photoredox Catalyzed Fluorination Techniques

Recent advancements in synthetic organic chemistry have highlighted the utility of radical and photoredox-catalyzed reactions for the formation of carbon-fluorine bonds under mild conditions. These methods offer a powerful alternative to traditional fluorination techniques, which often require harsh reagents. The synthesis of this compound can be envisioned through the generation of a 2,2-difluoropropanoyl radical, which is subsequently coupled with a cyclohexanone-derived nucleophile.

Visible-light photoredox catalysis is a particularly attractive strategy for generating acyl radicals from various precursors, such as aldehydes, carboxylic acids, and their derivatives. For instance, a 2,2-difluoropropanoic acid derivative could be converted into a reactive acyl radical through a single-electron transfer (SET) process mediated by a photocatalyst. This radical could then be trapped by an enolate or enamine of cyclohexanone to furnish the target compound.

While direct photoredox-catalyzed synthesis of this compound has not been extensively detailed in the literature, the general principles of photoredox-mediated acylation of ketones are well-established. Tandem carbene and photoredox-catalyzed processes have been developed for the synthesis of substituted cycloalkanones, showcasing the potential for complex molecule construction under mild conditions. These reactions often involve the generation of radical intermediates that participate in carbon-carbon bond formation.

Stereoselective Synthesis of this compound and its Precursors

The presence of multiple stereocenters in derivatives of this compound necessitates the development of stereoselective synthetic methods. The following sections discuss various approaches to control the stereochemical outcome of the synthesis of this compound and its precursors.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are a classical yet effective strategy for inducing stereoselectivity in chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of synthesizing a chiral derivative of this compound, a chiral auxiliary could be appended to the cyclohexanone ring to form a chiral enamine or enolate. For example, a chiral amine, such as one derived from (S)-proline or a Cinchona alkaloid, can react with cyclohexanone to form a chiral enamine. The subsequent acylation with a 2,2-difluoropropanoyl electrophile would proceed with facial selectivity dictated by the steric and electronic properties of the chiral auxiliary.

Evans oxazolidinone auxiliaries are another class of powerful chiral controllers. An N-acyl oxazolidinone derived from cyclohexanecarboxylic acid could be subjected to diastereoselective α-functionalization. While this approach is more commonly applied to alkylation and aldol (B89426) reactions, the principles could be adapted for the introduction of the difluoroacyl moiety. The effectiveness of the auxiliary relies on its ability to create a sterically biased environment, forcing the incoming electrophile to approach from the less hindered face.

Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have also been developed. These auxiliaries can enhance diastereoselectivity through specific electronic interactions, such as fluorine-metal interactions in the transition state, further refining the stereochemical control.

Asymmetric Organocatalysis in Fluorinated Ketone Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules without the need for metal catalysts. This approach often relies on the formation of transient chiral intermediates, such as enamines or iminium ions, from the reaction of a substrate with a chiral organocatalyst.

The direct enantioselective α-fluorination of cyclic ketones using organocatalysts is a well-established method for preparing chiral fluorinated building blocks. nih.govacs.org Primary amine-functionalized Cinchona alkaloids have proven to be highly effective catalysts for the α-fluorination of cyclohexanone and its derivatives using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). nih.govacs.org This methodology provides a direct route to chiral α-fluorocyclohexanones, which could serve as precursors to the target molecule.

Furthermore, organocatalytic methods have been successfully applied to the synthesis of chiral fluorinated β-ketoesters. rsc.org For instance, the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, catalyzed by Cinchona alkaloid derivatives, can generate products with a fluorinated quaternary carbon center with excellent enantioselectivity. rsc.org These fluorinated β-ketoesters are versatile intermediates that could be further elaborated to form the desired this compound structure.

The Robinson annulation, a classic reaction for the formation of six-membered rings, has also been rendered asymmetric using organocatalysts. The reaction of α-fluoro-β-ketoesters with α,β-unsaturated ketones can lead to the formation of highly substituted and enantioenriched fluorinated cyclohexenones.

| Catalyst | Substrate | Fluorinating Agent | Solvent | Yield (%) | ee (%) |

| Cinchona-derived primary amine | Cyclohexanone | NFSI | THF | 92 | 96 |

| Cinchona-derived primary amine | 4-tert-Butylcyclohexanone | NFSI | THF | 95 | 98 |

| Cinchona-derived primary amine | 3-Methylcyclohexanone | NFSI | THF | 88 | 95 (trans) |

Data compiled from studies on the organocatalytic α-fluorination of cyclic ketones.

Metal-Catalyzed Enantioselective and Diastereoselective Fluorination and Functionalization

Transition metal catalysis offers a complementary approach to organocatalysis for the stereoselective synthesis of fluorinated compounds. Chiral metal complexes can act as Lewis acids to activate substrates and create a chiral environment for the reaction to occur.

The enantioselective fluorination of β-dicarbonyl compounds, including β-ketoesters and β-diketones, has been achieved using various metal catalysts. nih.gov For example, chiral palladium complexes have been shown to catalyze the fluorination of β-ketoesters with high enantioselectivity. acs.org Similarly, titanium complexes with chiral ligands, such as TADDOL, have been employed for the catalytic α-fluorination of α-substituted β-keto esters. nih.gov These methods provide access to chiral building blocks containing a fluorine atom at a stereogenic center.

Palladium-catalyzed cross-coupling reactions are also a powerful tool for the formation of C-C bonds. A strategy for the synthesis of this compound could involve the coupling of a cyclohexanone-derived enolate or its equivalent with a 2,2-difluoropropanoyl electrophile under the influence of a chiral palladium catalyst.

More recently, methods for the β,β-fluoroarylation of α,β-unsaturated carbonyl derivatives have been developed using palladium catalysis. nih.gov While not directly applicable to the synthesis of the target molecule, these advancements demonstrate the potential of metal catalysis to control the stereoselective installation of fluorine and other functional groups in complex carbonyl compounds.

| Metal/Ligand | Substrate Type | Fluorinating Agent | Yield (%) | ee (%) |

| Ti/TADDOL | α-substituted β-ketoester | Selectfluor | up to 88 | 62-90 |

| Pd/Chiral Phosphine | β-ketoester | NFSI | up to 99 | 83-94 |

| La(OTf)₃/Indanyl-Pybox | cyclic β-ketoester | Togni reagent | up to 99 | up to 99 |

Representative data from studies on metal-catalyzed enantioselective fluorination of β-dicarbonyl compounds. nih.gov

Control of Diastereoselectivity in Cyclohexanone Ring Functionalization

When constructing a substituted cyclohexanone ring, such as in this compound, controlling the relative stereochemistry of the substituents is crucial. The diastereoselectivity of reactions involving the functionalization of a pre-existing cyclohexanone ring is often governed by thermodynamic and kinetic factors.

For the introduction of the 2-(2,2-Difluoropropanoyl) group at the C2 position of a substituted cyclohexanone, the approach of the electrophile to the enolate is influenced by the existing stereocenters on the ring. The incoming group will preferentially add to the less sterically hindered face of the enolate. In a chair-like transition state, axial attack is often favored to avoid steric interactions.

Domino reactions, such as Michael-aldol cascades, are powerful methods for the diastereoselective synthesis of highly functionalized cyclohexanones from acyclic precursors. thieme-connect.com These reactions create multiple stereocenters in a single operation, and the stereochemical outcome is often controlled by the geometry of the transition states of the cyclization step. For example, a base-catalyzed Michael-aldol domino reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles can produce polyfunctional cyclohexanones with excellent diastereoselectivity. thieme-connect.com

The stereochemistry of the final product can often be predicted and controlled by carefully choosing the reaction conditions, catalysts, and the stereochemistry of the starting materials. Spectroscopic techniques, such as NMR, and X-ray crystallography are essential tools for determining the relative and absolute stereochemistry of the synthesized cyclohexanone derivatives.

Reaction Mechanisms and Reactivity Studies of 2 2,2 Difluoropropanoyl Cyclohexan 1 One

Mechanistic Pathways of Fluorination and Difluorination Reactions

The synthesis and subsequent reactions of compounds like 2-(2,2-difluoropropanoyl)cyclohexan-1-one are rooted in fundamental mechanistic principles. Understanding these pathways is crucial for predicting its reactivity and designing synthetic strategies.

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol forms. libretexts.org This keto-enol tautomerism is a critical determinant of its reactivity, as the enol form possesses a nucleophilic C=C double bond, making the α-carbon reactive towards electrophiles. masterorganicchemistry.com The equilibrium position is highly sensitive to factors such as solvent polarity and the electronic nature of the substituents. masterorganicchemistry.com

The presence of the strongly electron-withdrawing 2,2-difluoropropanoyl group is expected to significantly influence this equilibrium. The inductive effect of the fluorine atoms increases the acidity of the α-hydrogen at the junction of the two carbonyl groups, thereby favoring the formation of the enolate or the enol tautomer. For simple ketones like cyclohexanone (B45756), the keto form is overwhelmingly favored, but for β-dicarbonyl systems, the enol content can be substantial due to the formation of a conjugated system and potential for intramolecular hydrogen bonding. libretexts.org The enol form of an asymmetrical ketone like 2-methylcyclohexanone (B44802) that is more substituted is generally more stable. libretexts.org

The tautomerization can be catalyzed by either acid or base. youtube.com

Acid-catalyzed mechanism: Involves protonation of one of the carbonyl oxygens, followed by deprotonation of the α-carbon to form the enol. libretexts.org

Base-catalyzed mechanism: Involves deprotonation of the α-carbon to form a resonance-stabilized enolate, which can then be protonated on the oxygen atom to yield the enol. youtube.com

The specific enol tautomer favored in this compound would be the one where the double bond is conjugated with both carbonyl groups, leading to a highly stabilized intermediate. This enhanced stability of the enol/enolate intermediate makes it a key player in reactions such as alkylation, acylation, and halogenation at the α-position.

| Compound | Keto Form (%) | Enol Form (%) | Key Stabilizing Factor for Enol |

|---|---|---|---|

| Acetone (B3395972) | >99.9 | <0.1 | Minimal |

| Cyclohexanone | ~99.9 | ~0.1 | More substituted double bond than acetone enol libretexts.org |

| Acetylacetone (a β-diketone) | ~20 | ~80 | Conjugation and Intramolecular H-bonding |

| This compound (Predicted) | Lower than Cyclohexanone | Higher than Cyclohexanone | Conjugation and strong inductive effect of CF2 group |

The electronic structure of this compound provides sites for both electrophilic and nucleophilic attack.

Nucleophilic Activation: In its keto form, both carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The carbon of the difluoropropanoyl group is expected to be significantly more electrophilic due to the strong electron-withdrawing effect of the adjacent geminal fluorine atoms. This enhanced electrophilicity facilitates reactions like additions, reductions, and condensations at this site.

Electrophilic Activation: In the presence of a base, the compound is deprotonated at the α-carbon to form a nucleophilic enolate. This enolate can then react with a wide range of electrophiles. This activation mode is central to C-C bond-forming reactions. Furthermore, acidic conditions can activate the carbonyl oxygen, making the carbonyl carbon more susceptible to attack by weak nucleophiles. frontiersin.org

The dual reactivity allows for a variety of transformations. For instance, selective reduction of one carbonyl group or selective alkylation at the α-carbon can be achieved by carefully choosing reaction conditions and reagents.

Reactions involving fluorinated organic compounds can sometimes proceed through radical intermediates, often initiated by a single electron transfer (SET) process. numberanalytics.com An SET event involves the transfer of a single electron from a donor species (like an alkali metal or a low-valent transition metal) to an acceptor molecule, generating a radical ion. numberanalytics.comlibretexts.org

In the context of this compound, an SET process could be initiated by transferring an electron to one of the carbonyl groups, which act as electrophiles. libretexts.org This would form a ketyl radical anion intermediate. Such radical intermediates can undergo various subsequent reactions, including fragmentation, cyclization, or coupling. numberanalytics.com

For example, SET is a proposed mechanism in certain deconstructive fluorination reactions where a substrate interacts with a fluorinating agent and a catalyst (e.g., Ag(I)), leading to the generation of radical intermediates that subsequently react to form the fluorinated product. nih.gov While not a fluorination reaction itself, the reactivity of the difluorinated ketone could be influenced by SET processes in reductive environments. Dissolving metal reductions, for instance, are classic examples of reactions that proceed via SET to carbonyl compounds. libretexts.org The formation of radical ions through SET is a key step in enabling the synthesis of complex fluorinated molecules that may be difficult to access through conventional two-electron pathways. numberanalytics.com

| SET Initiator/Process | Description | Potential Outcome with the Target Compound |

|---|---|---|

| Alkali Metals (e.g., Na, Li) | Strong reducing agents that readily donate a single electron. libretexts.org | Formation of a ketyl radical anion, potentially leading to reductive coupling or cleavage. |

| Photochemical Excitation | Absorption of light can promote an electron to a higher energy level, facilitating SET. | Photoreduction or photoisomerization via radical intermediates. researchgate.net |

| Electrochemical Reduction | Application of an electrical potential to drive electron transfer at an electrode surface. | Controlled generation of radical anions for subsequent reactions. |

| Mechanochemistry | Mechanical force can induce SET from piezoelectric materials to substrates. researchgate.net | Solid-state radical formation and reaction. |

Intramolecular and Intermolecular Reactivity of the Gem-Difluoropropanoyl Moiety

The two fluorine atoms on the propyl chain exert a powerful influence on the molecule's electronic landscape. Fluorine is the most electronegative element, leading to several key effects:

Strong Inductive Effect (-I): The fluorine atoms strongly withdraw electron density through the sigma bond framework. This effect is most pronounced at the adjacent carbonyl carbon, making it highly electron-deficient. This inductive withdrawal also increases the acidity of the α-hydrogen, as discussed previously. The strong electron-withdrawing capability of fluorine generally stabilizes molecular orbitals. nih.gov

Steric Effects: While smaller than other halogens, the fluorine atoms contribute to the steric bulk around the propanoyl carbonyl group, which can influence the approach of nucleophiles.

Influence on Radical Stability: The presence of a vicinal fluorine substituent can influence the stereochemistry of radical reactions, an observation known as the β-fluorine effect. nih.gov This effect, attributed to stereoselective pyramidalization of the radical center, could play a role in the stereochemical outcome of any radical reactions involving the α-carbon. nih.govresearchgate.net

These electronic perturbations are not localized; they are transmitted through the molecular framework, affecting the reactivity of the cyclohexanone ring and the intervening α-carbon.

A primary consequence of the electronic perturbations from the geminal fluorine atoms is the significant activation of the adjacent carbonyl group.

Enhanced Carbonyl Electrophilicity: The inductive electron withdrawal by the two fluorine atoms makes the propanoyl carbonyl carbon significantly more electrophilic than the carbonyl carbon of the cyclohexanone ring. libretexts.org This enhanced electrophilicity makes it a prime target for nucleophilic attack. Reactions such as hydration, acetal (B89532) formation, and addition of organometallic reagents are expected to occur preferentially at this site. The gem-difluorovinyl functionality (C=CF2), which can be formed from such ketones, is known to be highly electrophilic. cas.cnnih.gov

C-F Bond Reactivity: While C-F bonds are generally very strong and unreactive, the accumulation of fluorine atoms on a single carbon can alter their reactivity. In gem-difluoro compounds, under certain conditions, a C-F bond can be susceptible to cleavage. For instance, strong nucleophilic attack on the carbonyl carbon could potentially lead to intermediates where fluoride (B91410) elimination is a possible pathway, although this typically requires harsh conditions or specific reagents designed for C-F activation. Reactions involving gem-difluoroalkenes, derived from these ketones, often proceed via an addition-elimination mechanism where a fluoride ion is ultimately displaced. cas.cn

The activation of the carbonyl group is a more common and synthetically useful aspect of the molecule's reactivity than direct C-F bond cleavage. This predictable site-selectivity is a key feature for its use in organic synthesis.

Article on this compound Canceled Due to Lack of Specific Research Data

A comprehensive review of scientific literature has revealed a significant gap in the specific research concerning the reactivity and transformations of the chemical compound this compound. Despite extensive searches for data on its ring system reactivity, including ring-opening, ring-contraction/expansion, regioselective and chemoselective derivatization, and elimination reactions, no dedicated studies detailing these aspects for this particular molecule could be identified.

The planned article, intended to provide a thorough and scientifically accurate overview of the reaction mechanisms and reactivity studies of this compound, cannot be produced at this time. The absence of published research, experimental data, and detailed findings directly pertaining to this compound makes it impossible to fulfill the structured outline with the required level of scientific rigor and detail.

While general principles of reactivity for related chemical structures, such as fluorinated β-diketones and substituted cyclohexanones, are established in the broader chemical literature, applying these generalities to this compound without specific experimental validation would amount to speculation. Such an approach would not meet the standards of a professional and authoritative scientific article.

The creation of interactive data tables and the presentation of detailed research findings are central to the intended article's purpose. Without source material from dedicated studies on this compound, these critical components cannot be generated.

Therefore, until specific research on the reaction mechanisms and reactivity of this compound is conducted and published in peer-reviewed literature, the development of the outlined article is not feasible.

Spectroscopic Characterization and Structural Elucidation of 2 2,2 Difluoropropanoyl Cyclohexan 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular framework of 2-(2,2-difluoropropanoyl)cyclohexan-1-one by probing the magnetic properties of its atomic nuclei.

The fluorine signal will likely appear as a triplet due to coupling with the two adjacent protons of the methyl group (³JFH). Additionally, a smaller coupling (²JFH) to the proton on the cyclohexane (B81311) ring at the 2-position is anticipated. The magnitudes of these coupling constants provide valuable information about the through-bond connectivity and conformation of the molecule.

Interactive Data Table: Expected ¹⁹F NMR Data

| Parameter | Expected Value Range | Description |

| Chemical Shift (δ) | -90 to -110 ppm | The resonance frequency of the fluorine nuclei, indicative of their chemical environment. |

| ³JFH Coupling Constant | 15 - 25 Hz | The coupling interaction between the fluorine atoms and the protons of the adjacent methyl group. |

| ²JFH Coupling Constant | 2 - 5 Hz | The coupling interaction between the fluorine atoms and the proton at the C2 position of the cyclohexane ring. |

¹H and ¹³C NMR spectra provide a comprehensive map of the proton and carbon framework of the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the cyclohexane ring and the methyl group of the propanoyl chain. The chemical shifts and multiplicities of the cyclohexane protons will be indicative of their axial or equatorial positions and their proximity to the electron-withdrawing dicarbonyl groups. The methyl protons are expected to appear as a triplet due to coupling with the two fluorine atoms.

The ¹³C NMR spectrum will show resonances for each unique carbon atom in the molecule. The carbonyl carbons of the cyclohexane-1-one and the propanoyl group will appear at the downfield end of the spectrum. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond C-F coupling (¹JCF).

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) |

| ¹H | Cyclohexane CH₂ (α to C=O) | 2.0 - 2.5 |

| ¹H | Cyclohexane CH₂ (β, γ) | 1.5 - 2.0 |

| ¹H | Cyclohexane CH (at C2) | 3.0 - 3.5 |

| ¹H | Propanoyl CH₃ | 1.8 - 2.2 |

| ¹³C | C=O (Cyclohexanone) | 190 - 210 |

| ¹³C | C=O (Propanoyl) | 190 - 210 |

| ¹³C | CF₂ | 110 - 130 (triplet) |

| ¹³C | Cyclohexane C2 | 50 - 60 |

| ¹³C | Cyclohexane CH₂ | 20 - 40 |

| ¹³C | Propanoyl CH₃ | 25 - 35 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the propanoyl side chain and the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the stereochemistry and preferred conformation of the molecule.

β-dicarbonyl compounds like this compound can exist in equilibrium between the diketo form and two possible enol tautomers. Quantitative NMR (qNMR) can be employed to determine the relative concentrations of these tautomers in solution. By carefully integrating the signals corresponding to each tautomer in the ¹H or ¹³C NMR spectra, the equilibrium constants can be calculated. Studies on similar 2-acyl-cyclohexane-1,3-diones have shown that these compounds are often completely enolized in solution. researchgate.net

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, FTIR) for Functional Group Analysis

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the C-F bonds. In the case of the enol form, a broad O-H stretching band and a C=C stretching band would also be present. The position of the carbonyl stretching frequency can indicate the presence of conjugation and hydrogen bonding, which are characteristic of the enol tautomer. For β-diketones, the diketo-form typically shows C=O vibrations in the range of 1687–1790 cm⁻¹, while the enol-form exhibits bands at 1580–1640 cm⁻¹. nih.gov

Interactive Data Table: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200 - 2500 | O-H (enol) | Broad band indicative of a hydrogen-bonded hydroxyl group in the enol form. |

| 1710 - 1680 | C=O (diketo) | Stretching vibration of the unconjugated carbonyl groups in the diketo form. |

| 1640 - 1580 | C=O (enol, conj.) | Stretching vibration of the conjugated carbonyl group in the enol form. |

| 1620 - 1580 | C=C (enol) | Stretching vibration of the carbon-carbon double bond in the enol form. |

| 1200 - 1000 | C-F | Stretching vibrations of the carbon-fluorine bonds. |

Mass Spectrometry for Molecular Ion Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to study its fragmentation patterns upon ionization. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of small neutral molecules such as CO, HF, or the propanoyl side chain. The analysis of the resulting fragment ions can help to confirm the connectivity of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of their elemental composition.

Interactive Data Table: Expected Key Mass Spectrometry Fragments

| m/z Value (Expected) | Fragment Ion | Description |

| [M]⁺ | [C₉H₁₀F₂O₂]⁺ | Molecular ion peak. |

| [M - HF]⁺ | [C₉H₉FO₂]⁺ | Loss of a hydrogen fluoride (B91410) molecule. |

| [M - CO]⁺ | [C₈H₁₀F₂O]⁺ | Loss of a carbon monoxide molecule from one of the carbonyl groups. |

| [M - C₃H₃F₂O]⁺ | [C₆H₇O]⁺ | Cleavage of the propanoyl side chain. |

Computational Chemistry and Theoretical Studies of 2 2,2 Difluoropropanoyl Cyclohexan 1 One

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions. These calculations allow for the detailed characterization of stationary points, including reactants, products, intermediates, and transition states, thereby providing a complete picture of a reaction's progress.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is a critical determinant of the reaction rate. Computational methods are used to locate these first-order saddle points on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the kinetics of the reaction.

For reactions involving fluorinated ketones, such as the synthesis or subsequent transformation of 2-(2,2-difluoropropanoyl)cyclohexan-1-one, multiple competing pathways may exist. For example, in the reaction of a fluorine atom with a simple ketone like acetone (B3395972), computational studies have identified two primary pathways: direct hydrogen abstraction and addition to the carbonyl carbon followed by C-C bond cleavage. nih.govresearchgate.net Theoretical calculations can predict the activation energies for each pathway, thereby determining which is kinetically favored. Both abstraction and addition were found to be nearly barrierless processes in that specific case. nih.govresearchgate.net A similar approach could be used to predict the reactivity of the enolate of this compound toward various electrophiles.

Table 1: Hypothetical Activation Energies for Competing Reaction Pathways This table illustrates how computational chemistry can be used to compare the kinetic feasibility of different reaction mechanisms. The values are conceptual.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Kinetic Favorability |

|---|---|---|---|

| C-Alkylation | TS_alkyl | 15.2 | Less Favored |

| O-Alkylation | TS_oxy | 12.5 | More Favored |

While activation energy is crucial, a more complete understanding of a reaction requires a free energy profile, which plots the change in Gibbs free energy along the reaction coordinate. arxiv.org Such profiles account for both enthalpy and entropy and connect reactants, intermediates, transition states, and products. DFT calculations are widely used to compute the free energies of each species along a proposed reaction path. rsc.orgchemrxiv.org

One of the most powerful applications of computational chemistry is in explaining and predicting chemical selectivity (chemo-, regio-, and stereoselectivity). chemrxiv.org By comparing the activation free energies of different possible reaction channels, one can predict the major product.

In the context of fluorinated compounds, computational studies have been used to understand the mechanism of electrophilic fluorination using reagents like Selectfluor®. Theoretical investigations have shown that a single electron transfer (SET) mechanism is often preferred over a direct SN2-type attack on the fluorine atom. researchgate.net The nature of the substrate and its enol content can also dramatically affect reactivity, a factor that can be modeled computationally. sapub.org Similarly, for fluorinated ketone inhibitors, quantum mechanical computations have revealed that their activity is modulated by a balance between the intrinsic electrophilicity of the carbonyl carbon and the equilibrium between the keto and hydrate (B1144303) forms. nih.gov For this compound, theoretical calculations could predict the most acidic proton for enolate formation or the preferred site of nucleophilic attack, thereby rationalizing its reactivity and guiding synthetic strategies.

Conformational Analysis of Fluorinated Cyclohexanone (B45756) Systems

The three-dimensional structure of a molecule dictates its physical properties and biological activity. The introduction of fluorine atoms and a bulky acyl group into a cyclohexanone ring significantly influences its conformational preferences.

Substituted cyclohexanes typically exist in rapidly interconverting chair conformations. For monosubstituted cyclohexanes, the substituent generally prefers the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. pressbooks.pub However, in 2-substituted cyclohexanones, this preference can be altered or even reversed due to electronic effects.

For 2-halocyclohexanones, computational studies using hybrid-DFT methods have shown that the stability of the axial conformer increases from fluorine to bromine. researchgate.net In the case of 2-fluorocyclohexanone, the axial conformation is significantly stabilized, which is contrary to what would be expected based on sterics alone. This is attributed to a combination of dipole-dipole interactions and hyperconjugation, sometimes referred to as a generalized anomeric effect. Natural Bond Orbital (NBO) analysis is often used to dissect these stabilizing electronic interactions. researchgate.net In this compound, the bulky and highly polar difluoropropanoyl group would be subject to these competing steric and electronic forces, and high-level theoretical calculations would be required to accurately predict the equilibrium ratio of the axial and equatorial conformers.

Table 2: Calculated Energy Differences Between Equatorial and Axial Conformers of 2-Substituted Cyclohexanones Data adapted from computational studies illustrate the influence of the substituent on conformational preference. A positive value indicates the equatorial conformer is more stable.

| Compound (Substituent) | Calculation Level | ΔE (Eq - Ax) (kcal/mol) | More Stable Conformer |

|---|---|---|---|

| 2-Fluorocyclohexanone | B3LYP/6-311+G** | -0.92 | Axial |

| 2-Chlorocyclohexanone | B3LYP/6-311+G** | -0.56 | Axial |

| 2-Bromocyclohexanone | B3LYP/6-311+G** | -0.27 | Axial |

| 2-Methoxycyclohexanone | B3LYP/6-311+G** | -1.54 | Axial |

When a chemical reaction can produce multiple stereoisomers, the product ratio is determined by the relative free energies of the diastereomeric transition states through which they are formed. Computational chemistry has become a vital tool for predicting the stereochemical outcome of reactions. rsc.org

The prediction of diastereomeric or enantiomeric ratios relies on accurately calculating the free energies of all relevant transition state structures. The difference in these free energies (ΔΔG‡) can be used in the Eyring equation to predict the product ratio. For example, in a reaction leading to two diastereomers, the diastereomeric ratio (dr) can be estimated as dr = exp(-ΔΔG‡/RT). This approach has been successfully applied to a wide range of stereoselective reactions, from organocatalysis to transition-metal-catalyzed processes. In the synthesis of a fluorinated cholestenone derivative, a single diastereomer was obtained, a result that could be rationalized by computationally modeling the energies of the competing transition states. nih.gov For a reaction involving this compound, such as an aldol (B89426) addition, DFT calculations could model the four possible transition states (R/S enolate attacking the Re/Si face of an aldehyde) to predict the major diastereomer.

Table 3: Conceptual Correlation Between Calculated Energy Differences and Predicted Diastereomeric Ratios at 298 K This table demonstrates the relationship between the computed energy difference of two competing transition states (TS1 and TS2) and the resulting product ratio.

| ΔΔG‡ (TS2 - TS1) (kcal/mol) | Predicted Diastereomeric Ratio (Product 1 : Product 2) |

|---|---|

| 0.0 | 1 : 1 |

| 0.5 | 2.3 : 1 |

| 1.0 | 5.4 : 1 |

| 1.4 | 10 : 1 |

| 2.0 | 29 : 1 |

| 2.7 | 100 : 1 |

Electronic Structure and Reactivity Descriptors

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how a molecule will interact with other reagents. For this compound, it would be expected that the oxygen atoms of the carbonyl groups would exhibit negative electrostatic potential due to the high electronegativity of oxygen, indicating them as likely sites for electrophilic attack. Conversely, the presence of two highly electronegative fluorine atoms would significantly influence the electrostatic potential on the adjacent carbon and propyl group, likely creating a region of positive potential and susceptibility to nucleophilic attack. However, without specific computational studies, the precise values and contours of the MEP for this molecule remain undetermined.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and localization relate to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, a theoretical FMO analysis would involve calculating the energies of these orbitals. It is hypothesized that the lone pairs on the oxygen atoms would contribute significantly to the HOMO, while the LUMO would likely be centered around the π* orbitals of the carbonyl groups. The electron-withdrawing effects of the difluoro group would be expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. A smaller HOMO-LUMO gap would suggest higher reactivity. Unfortunately, the absence of specific computational data prevents the presentation of actual energy values or the creation of a data table detailing these reactivity descriptors.

Synthetic Utility and Transformational Potential in Advanced Organic Synthesis

2-(2,2-Difluoropropanoyl)cyclohexan-1-one as a Versatile Building Block in Complex Molecule Construction

The utility of This compound as a versatile building block stems from the rich chemistry of its β-diketone functionality. This moiety can exist in equilibrium between its keto and enol tautomers, providing multiple points for synthetic diversification. While specific literature on the synthesis of this exact molecule is not prevalent, its preparation can be reasonably inferred from well-established methods for synthesizing analogous β-dicarbonyl compounds, primarily through the Claisen condensation. nih.govmdpi.com This reaction would likely involve the acylation of a cyclohexanone (B45756) enolate with an activated derivative of 2,2-difluoropropanoic acid, such as an ester or acid chloride. youtube.com

The general synthetic approach is outlined below:

Table 1: Postulated Synthesis via Claisen Condensation

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Cyclohexanone | Strong base (e.g., LDA, NaH, NaOEt) in an aprotic solvent (e.g., THF, Et2O) to form the enolate. mdpi.comyoutube.com | Lithium or Sodium enolate of cyclohexanone |

Once synthesized, this fluorinated β-diketone serves as a key intermediate for constructing more complex structures. The presence of two carbonyl groups and acidic α-protons allows for a variety of subsequent reactions, enabling the introduction of additional functional groups and the formation of new ring systems. Its utility is particularly notable in the synthesis of heterocyclic compounds and in creating molecules with tailored electronic properties and metabolic stability due to the gem-difluoro group.

Derivatization Reactions for Expanding Chemical Space

The structure of This compound offers two primary sites for derivatization: the cyclohexanone ring and the 2,2-difluoropropanoyl side chain. This dual reactivity allows for the systematic expansion of the chemical space around this core scaffold.

The cyclohexanone ring can be functionalized through several well-established methodologies for ketones and β-dicarbonyl compounds. These reactions allow for the introduction of a wide array of substituents and the construction of more elaborate carbocyclic and heterocyclic frameworks.

Alkylation and Acylation: The acidic α-protons of the β-dicarbonyl system can be readily removed by a base to form an enolate, which can then be alkylated or acylated. youtube.com This allows for the introduction of various carbon-based substituents at the C3 or C6 positions of the cyclohexanone ring.

Heterocycle Formation: β-Diketones are classic precursors for the synthesis of a variety of heterocycles through condensation reactions with dinucleophiles. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles.

Michael Addition: The enolate of the β-dicarbonyl system can act as a nucleophile in Michael additions to α,β-unsaturated compounds, leading to the formation of new carbon-carbon bonds and more complex adducts.

Halogenation: The α-position of the ketone can be halogenated using various electrophilic halogenating agents. These halogenated intermediates can then be used in cross-coupling reactions or other transformations.

Table 2: Representative Derivatization Reactions of the Cyclohexanone Ring

| Reaction Type | Reagents & Conditions | Potential Product Class |

|---|---|---|

| Alkylation | Base (e.g., K2CO3, NaH), Alkyl halide (R-X) | 3-Alkyl-2-(2,2-difluoropropanoyl)cyclohexan-1-ones |

| Knoevenagel Condensation | Aldehyde or Ketone (R2C=O), Base catalyst (e.g., piperidine) | α,β-Unsaturated dicarbonyl compounds |

| Heterocycle Synthesis (Pyrazole) | Hydrazine (H2NNH2), Acid or base catalyst | Difluoropropanoyl-substituted tetrahydroindazoles |

The 2,2-difluoropropanoyl group is a robust functional handle that can also be chemically modified. While the gem-difluoro group itself is generally stable, the adjacent carbonyl can be targeted for various transformations.

Reduction of the Ketone: The exocyclic ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride. This introduces a chiral center and a site for further functionalization, such as etherification or esterification. The resulting gem-difluoro alcohol is a valuable synthon in its own right.

Conversion to a gem-Difluoroalkene: The carbonyl group can be converted into a difluoroalkene moiety through olefination reactions, such as the Wittig reaction with a suitable phosphorus ylide or the Julia-Kocienski olefination. cas.cn This transformation is significant for creating isosteres of carbonyl groups in bioactive molecules. chemrxiv.org

Thionation: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent, opening pathways to sulfur-containing heterocycles and other organosulfur compounds.

Reductive Amination: The ketone can undergo reductive amination with an amine and a reducing agent to form a new C-N bond, providing access to fluorinated amine derivatives.

Table 3: Potential Transformations of the 2,2-Difluoropropanoyl Moiety

| Transformation | Reagents & Conditions | Resulting Functionality |

|---|---|---|

| Carbonyl Reduction | NaBH4, MeOH or LiAlH4, THF | 1-Hydroxy-2,2-difluoropropyl group |

| gem-Difluoroolefination | Difluoromethyl 2-pyridyl sulfone, Acid promoter cas.cn | 2-(1,1-Difluoroprop-1-en-2-yl)cyclohexan-1-one |

| Hydrazone/Oxime Formation | Hydrazine/Hydroxylamine | C=N-NH2 / C=N-OH |

Strategies for Late-Stage Fluorine Introduction via Related Methodologies

While This compound is a pre-fluorinated building block, its chemistry is relevant to the broader field of late-stage fluorination (LSF). LSF refers to the introduction of fluorine atoms into a complex molecule at a late step in the synthesis, which is highly desirable in drug discovery for rapidly generating analogs. acs.orgresearchgate.netnih.govharvard.edu

Methodologies related to the reactivity of β-dicarbonyl compounds can be adapted for LSF. For example, the α-position of a non-fluorinated β-diketone can be fluorinated using electrophilic fluorinating reagents like Selectfluor. organic-chemistry.org This approach allows for the direct introduction of fluorine adjacent to a carbonyl group in a complex molecular setting.

Furthermore, the development of new fluorination reagents and catalytic systems is a major focus of LSF research. nih.govharvard.edu While not directly involving the title compound, the principles of activating C-H bonds adjacent to carbonyl groups for fluorination are conceptually linked to the enolate chemistry of β-diketones. The insights gained from the reactivity of molecules like This compound can inform the design of new LSF strategies where pre-existing carbonyl groups direct the site of fluorination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.